CWP232291

Catalog No.
S548107
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CWP232291

Product Name

CWP232291

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CWP-232291; CWP232291; CWP 232291.

Description

The exact mass of the compound CWP232291 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CWP232291 is a small molecule that functions as a potent inhibitor of the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments. It acts by inducing endoplasmic reticulum stress, which leads to apoptosis in cancer cells through the activation of caspases and the degradation of β-catenin, a key player in tumor progression and metastasis. CWP232291 is currently undergoing clinical trials for hematological malignancies, including myeloid leukemia and myelodysplastic syndromes, highlighting its relevance in oncology research and therapy .

CWP232291 primarily engages in reactions that inhibit the Wnt/β-catenin pathway. The mechanism involves:

  • Induction of Endoplasmic Reticulum Stress: CWP232291 triggers the unfolded protein response, leading to the activation of pro-apoptotic pathways. This results in increased levels of CHOP (C/EBP homologous protein) and phosphorylated eIF2α, which are markers of ER stress .
  • Degradation of β-Catenin: The compound promotes the ubiquitination and proteasomal degradation of β-catenin by disrupting its stabilization in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate oncogenic transcription .

CWP232291 exhibits significant biological activity against various cancer types:

  • Prostate Cancer: It has shown efficacy in inhibiting the growth of castration-resistant prostate cancer cells by inducing apoptosis and reducing androgen receptor signaling .
  • Ovarian Cancer: Studies indicate that CWP232291 can suppress ovarian cancer cell proliferation, including those resistant to cisplatin, by inhibiting β-catenin activity .
  • Acute Myeloid Leukemia: The compound is being evaluated for its effects on acute myeloid leukemia, with preliminary findings suggesting it can induce apoptosis through β-catenin degradation .

The synthesis of CWP232291 involves complex organic chemistry techniques aimed at producing a peptidomimetic structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, it typically includes:

  • Stepwise Assembly: Utilizing solid-phase peptide synthesis methods to construct the core structure.
  • Modification: Chemical modifications are made to enhance potency and selectivity towards the Wnt/β-catenin pathway.
  • Prodrug Formation: CWP232291 is designed as a prodrug that is converted into its active form, CWP232204, within biological systems .

CWP232291's primary applications are in oncology, particularly as a treatment for:

  • Castration-Resistant Prostate Cancer: Targeting β-catenin signaling provides a novel strategy for overcoming treatment resistance.
  • Ovarian Cancer: Its ability to inhibit growth in cisplatin-resistant ovarian cancer cells positions it as a potential therapeutic option.
  • Hematological Malignancies: Ongoing clinical trials are assessing its efficacy in conditions like myeloid leukemia and myelodysplastic syndromes .

Interaction studies have demonstrated that CWP232291 can modulate various cellular pathways:

  • Wnt/β-Catenin Pathway: It effectively disrupts this pathway, leading to decreased transcriptional activity associated with tumor growth.
  • Endoplasmic Reticulum Stress Response: The compound's ability to induce ER stress highlights its role in activating apoptotic pathways through caspase activation .
  • Potential Drug Resistance Mechanisms: Research suggests that CWP232291 may overcome drug resistance mechanisms present in certain cancer types, such as ovarian cancer .

CWP232291 shares structural and functional similarities with other compounds targeting the Wnt/β-catenin pathway. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CWP232204Active metabolite of CWP232291; induces ER stressDirectly binds to Src-associated substrate
ICG-001Inhibits β-catenin/T-cell factor interactionsPrimarily used in preclinical studies
XAV939Inhibits tankyrase leading to β-catenin degradationFocused on colorectal cancer
PKF118-310Disrupts β-catenin interactions with transcription factorsUsed mainly in research settings

CWP232291 is unique due to its dual action of inducing ER stress while also specifically targeting the Wnt/β-catenin pathway, making it a promising candidate for further therapeutic development .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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